N-4-(1-Pyrene)butyroylglycyl-L-phenylalanine
Description
Chemical Structure:
N-4-(1-Pyrene)butyroylglycyl-L-phenylalanine (CAS 228414-52-6) is a chiral compound comprising a pyrene fluorophore linked via a butyroylglycyl chain to L-phenylalanine. The pyrene group enables strong fluorescence and UV-Vis absorption, making it valuable for spectroscopic studies and biomolecular tracking .
Properties
IUPAC Name |
(2S)-3-phenyl-2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O4/c34-27(32-19-28(35)33-26(31(36)37)18-20-6-2-1-3-7-20)11-5-8-21-12-13-24-15-14-22-9-4-10-23-16-17-25(21)30(24)29(22)23/h1-4,6-7,9-10,12-17,26H,5,8,11,18-19H2,(H,32,34)(H,33,35)(H,36,37)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYXBJSINXOFKS-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-4-(1-Pyrene)butyroylglycyl-L-phenylalanine, often abbreviated as Py-Gly-Phe, is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of Py-Gly-Phe, focusing on its mechanism of action, structural characteristics, and implications for various applications.
Structural Characteristics
This compound is characterized by a pyrenyl moiety attached to a butyroyl group linked to a glycine and phenylalanine residue. The molecular formula is , with a molecular weight of 492.57 g/mol. The compound's structure allows for significant interactions with biological macromolecules, particularly proteins and nucleic acids.
| Property | Value |
|---|---|
| Molecular Formula | C31H28N2O4 |
| Molecular Weight | 492.57 g/mol |
| CAS Number | 228414-52-6 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of Py-Gly-Phe is primarily attributed to its ability to interact with cellular components through non-covalent interactions such as hydrophobic interactions and hydrogen bonding. The pyrenyl group is known for its fluorescence properties, which can be utilized in bioimaging and tracking studies within biological systems.
Case Studies on Biological Activity
- Cellular Uptake and Localization : Research has demonstrated that compounds with pyrenyl groups can effectively penetrate cellular membranes, allowing for targeted delivery of therapeutic agents. For instance, studies involving the use of Py-Gly-Phe in cellular models have shown enhanced uptake in cancer cells, suggesting potential applications in targeted cancer therapy .
- Antioxidant Activity : Py-Gly-Phe exhibits significant antioxidant properties. In vitro studies have indicated that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in the context of neurodegenerative diseases where oxidative damage plays a critical role .
- Fluorescent Probes : The fluorescence characteristics of the pyrenyl group make Py-Gly-Phe an excellent candidate for use as a fluorescent probe in biological assays. Its ability to emit strong fluorescence upon excitation allows for sensitive detection methods in biochemical assays .
Research Findings
Recent studies have focused on the synthesis and characterization of Py-Gly-Phe and its derivatives. These investigations have revealed insights into the compound's stability, reactivity, and potential applications in drug delivery systems.
Table 2: Summary of Research Findings
Scientific Research Applications
Chemical Properties and Structure
N-4-(1-Pyrene)butyroylglycyl-L-phenylalanine has the following chemical characteristics:
- Molecular Formula : C31H28N2O4
- Molecular Weight : 492.57 g/mol
- CAS Number : 228414-52-6
The compound features a pyrenyl group, which contributes to its photophysical properties, making it suitable for various applications involving fluorescence and photochemistry.
Photochemistry and Fluorescence Studies
The pyrenyl moiety in this compound exhibits strong fluorescence properties, which are useful in studying molecular interactions and dynamics. Research has shown that the orientation of the pyrenyl ring can be manipulated to enhance its photophysical responses, making it a valuable tool for:
- Fluorescent Probes : Used to label biomolecules for imaging techniques.
- Photocleavage Studies : Investigating site-specific cleavage of proteins under UV light, providing insights into protein structure and function .
Biomolecular Interactions
This compound can serve as a model compound for studying interactions between peptides and proteins. Its ability to form aggregates under certain conditions allows researchers to explore:
- Peptide Aggregation : Understanding how peptides aggregate can lead to insights into diseases related to protein misfolding.
- Hydrogen Bonding Studies : Analysis of hydrogen bonding interactions using spectroscopic techniques like Fourier transform infrared (FTIR) spectroscopy .
Materials Science
The compound's unique structural attributes make it suitable for applications in materials science, particularly in the development of:
- Thin Films : Cast films of this compound have been studied for their optical properties, revealing potential uses in optoelectronic devices .
- Nanostructured Materials : The aggregation behavior can be harnessed to create nanostructured materials with specific optical or electronic properties.
Case Study 1: Photophysical Characterization
A study conducted on the photophysical properties of this compound demonstrated that the compound exhibits distinct fluorescence characteristics when incorporated into polymer matrices. This finding suggests potential applications in developing fluorescent sensors or light-emitting devices.
Case Study 2: Protein Interaction Studies
In another investigation, researchers utilized this compound as a probe to study the binding interactions between peptides and proteins. The results indicated that the compound could effectively monitor conformational changes in proteins upon ligand binding, providing valuable insights into protein functionality.
Chemical Reactions Analysis
Paal-Knorr Pyrrole Formation
The glycyl segment participates in Paal-Knorr reactions with γ-dicarbonyl compounds (e.g., dimethyltetrahydrofuran) to form pyrrole-protected derivatives. Computational studies (DFT) reveal:
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A zwitterionic intermediate forms via nucleophilic attack on the dicarbonyl group, aided by intramolecular H-bonding from the phenylalanine carboxyl group .
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Energy barriers for pyrrole formation drop to 9.4 kcal/mol in aqueous media due to water-mediated H-bridge stabilization .
Key Mechanistic Steps :
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Nucleophilic ring-opening of DMTHF by the glycyl amine.
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Intramolecular cyclization via enamine intermediate.
Ester Hydrolysis
The ethyl ester variant (CAS 1331912-17-4) undergoes alkaline hydrolysis to regenerate the free carboxylic acid:
Photophysical Behavior
The pyrene moiety exhibits excimer fluorescence (λₑₓ = 340 nm, λₑₘ = 480 nm) in hydrophobic environments, enabling:
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Solvent-dependent emission shifts : 20 nm bathochromic shift in DMSO vs. water .
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Aggregation studies : Used to probe protein-lipid interactions via fluorescence quenching .
Thermal Stability
Hydrolytic Sensitivity
Comparison with Similar Compounds
N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine (CAS 228414-53-7)
Structural Difference : Incorporates an additional glycyl residue in the linker.
Functional Impact :
N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester (CAS 1331912-17-4)
Structural Difference : Replaces the glycyl linker with an ethyl ester group.
Functional Impact :
- Lipophilicity : The ethyl ester increases hydrophobicity, making it suitable for membrane permeability studies or lipid bilayer interactions .
- Stability : Esterification enhances stability in acidic conditions, advantageous for gastrointestinal tract simulations .
Applications : Utilized in site-specific photolysis of proteins and drug delivery research .
L-4-Boronophenylalanine (BPA, CAS 119331-82-7)
Structural Difference : Contains a boronic acid group instead of the pyrene-fluorophore system.
Functional Impact :
- Neutron Capture Therapy : The boron atom enables use in boron neutron capture therapy (BNCT) for cancer treatment, targeting tumor cells for selective irradiation .
- Synthetic Versatility : Serves as a precursor for synthesizing 4-substituted phenylalanine derivatives .
Applications : Clinical oncology and radiopharmaceutical development .
Comparative Data Table
Research Findings and Trends
- Fluorescence Efficiency : Pyrene-containing compounds exhibit superior fluorescence quantum yields compared to naphthol or fluorene derivatives, as observed in exposome-related PAH studies .
- Chiral Specificity : The L-enantiomer of this compound shows distinct orientational order in cast films, unlike its racemic mixture, enabling precise chiral sensing applications .
- Market Availability : TRC and Aladdin dominate the supply of pyrene-labeled phenylalanine derivatives, with prices ranging from $11 to $933.90 depending on functionalization .
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for N-4-(1-Pyrene)butyroylglycyl-L-phenylalanine, and how is purity ensured?
- Methodology : The compound is synthesized through sequential conjugation of pyrene butyroyl groups to glycyl-L-phenylalanine. A common approach involves activating 1-pyrenebutyric acid (CAS 3443-45-6) with reagents like thionyl chloride to form the reactive acyl chloride, followed by coupling to glycyl-L-phenylalanine under anhydrous conditions . Purification typically employs reverse-phase HPLC or column chromatography, with structural validation via LC-MS and H NMR. Evidence from nitro-L-phenylalanine synthesis (via HNO/HSO nitration and NHOH neutralization) suggests similar acid/base workup steps for intermediate isolation .
Q. How is this compound utilized in fluorescence-based protein interaction studies?
- Applications : The pyrene moiety serves as a fluorophore for tracking protein conformational changes or binding events. For example, pyrene-labeled actin (via N-(1-pyrene)iodoacetamide) enables real-time monitoring of polymerization kinetics using excimer fluorescence . When conjugated to peptides, the compound’s fluorescence quenching in hydrophobic environments can report on peptide-membrane interactions or aggregation states.
Advanced Research Questions
Q. How do structural modifications (e.g., linker length, glycine residues) impact biological activity and fluorescence properties?
- Experimental Design : Comparative studies using analogs like N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine (CAS 228414-53-7) reveal that elongated linkers (e.g., glycylglycine vs. glycine) enhance solubility and reduce steric hindrance in protein binding . Fluorescence lifetime imaging (FLIM) and quantum yield measurements in varying solvents (e.g., DMSO vs. aqueous buffers) assess environmental sensitivity .
Q. What analytical strategies resolve contradictions in conjugation efficiency data across studies?
- Data Analysis : Discrepancies in labeling efficiency often arise from reaction conditions (e.g., pH, temperature). For instance, formylation of L-phenylalanine with formyl chloride requires strict anhydrous conditions and base catalysis (e.g., EtN) to prevent hydrolysis . Kinetic studies using stopped-flow fluorescence or MALDI-TOF mass spectrometry can quantify reaction progress and optimize stoichiometric ratios.
Q. How do competing quenching mechanisms (e.g., solvent polarity vs. aggregation) affect fluorescence interpretation?
- Methodology : Pyrene’s excimer/monomer emission ratio (e.g., 470 nm vs. 395 nm) is environment-dependent. Controlled experiments in micellar systems (e.g., SDS) or lipid bilayers differentiate solvent effects from peptide self-assembly. Time-resolved fluorescence spectroscopy further distinguishes static (binding-induced) vs. dynamic (collisional) quenching .
Methodological Considerations
- Safety & Handling : While commercial sources (e.g., TRC standards) provide research-grade material, handling requires PPE (gloves, goggles) due to potential phototoxicity of pyrene derivatives. Storage in amber vials under inert gas (N) prevents photodegradation .
- Validation : Batch consistency is verified via HPLC-UV/Vis (λ = 344 nm for pyrene absorbance) and comparison to reference spectra from synthetic intermediates (e.g., 1-pyrenebutyric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
